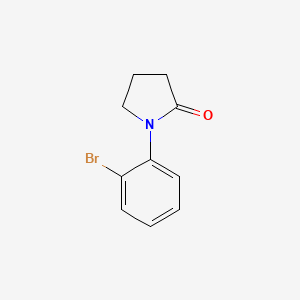

1-(2-Bromophenyl)pyrrolidin-2-one

Description

Pyrrolidin-2-one Scaffold in Contemporary Organic and Medicinal Chemistry Research

The pyrrolidin-2-one ring, a five-membered lactam, is a ubiquitous and versatile scaffold in the fields of organic and medicinal chemistry. uni.lursc.orgchemicalbook.com This structural motif is a key component in a multitude of natural products and pharmacologically active compounds, demonstrating a broad range of biological activities including antibacterial, antifungal, anticancer, and anticonvulsant properties. mdpi.comresearchgate.net The significance of the pyrrolidin-2-one scaffold is underscored by its presence in numerous FDA-approved drugs.

The utility of this scaffold is derived from several key features. Its three-dimensional, non-planar structure allows for the efficient exploration of pharmacophore space, which is crucial for the design of new drugs. uni.lursc.org Furthermore, the pyrrolidin-2-one ring can be readily synthesized and functionalized, making it an attractive starting point for the creation of complex molecular architectures. mdpi.com A notable class of compounds based on this scaffold is the "racetams," which are known for their nootropic, or cognitive-enhancing, effects. The pyrrolidin-2-one framework serves as a rigid and predictable platform for orienting substituents in specific spatial arrangements to optimize interactions with biological targets.

Strategic Significance of Halogenated Phenyl Moieties in Molecular Design and Synthesis

The incorporation of a halogen atom, such as bromine, onto a phenyl ring is a well-established and powerful strategy in molecular design. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a bromine atom on the phenyl group of 1-(2-bromophenyl)pyrrolidin-2-one is of particular strategic importance.

Bromine can participate in halogen bonding, a non-covalent interaction that can enhance the binding of a molecule to its biological target, thereby improving its selectivity and efficacy. nih.gov From a synthetic standpoint, the carbon-bromine bond on the phenyl ring serves as a versatile handle for a variety of powerful cross-coupling reactions. Techniques such as the Suzuki-Miyaura and Stille reactions allow for the straightforward formation of new carbon-carbon bonds, enabling the synthesis of a diverse array of analogues with modified phenyl substituents. researchgate.netenamine.netmdpi.com This synthetic flexibility is invaluable for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. The bromophenyl moiety is therefore not just a passive component of the molecule but an active enabler of further chemical diversification.

Overview of Advanced Research on this compound and its Analogues

While extensive research focusing exclusively on this compound is not widely available, existing studies on its structure and the broader class of related compounds provide significant insights. A key piece of research has focused on the three-dimensional conformation of this compound. Crystal structure analysis has revealed that the molecule is substantially non-planar in the solid state, with a dihedral angle of 72° between the normals to the phenyl and the five-membered rings. rsc.org This non-planar conformation is also suggested to exist in solution. rsc.org This structural feature is significant as the spatial arrangement of the phenyl and pyrrolidinone rings can influence how the molecule interacts with biological targets.

The primary role of this compound in the scientific literature is that of a synthetic intermediate. Its structure is well-suited for the generation of more complex molecules. For instance, the bromine atom on the phenyl ring can be readily displaced or used in cross-coupling reactions to introduce new functional groups, thereby creating a library of derivatives. Research on analogous structures, such as 2-(2-bromophenyl)pyrrolidine, has highlighted their potential in medicinal chemistry, for example, in the synthesis of inhibitors for enzymes implicated in diseases like Alzheimer's and cancer. chemicalbook.com

The broader family of N-aryl pyrrolidinones has been investigated for various biological activities. For example, derivatives of N-(substituted phenyl) pyrrolidine-2-carboxamide have been synthesized and evaluated for their anticonvulsant properties. These studies underscore the potential of the 1-phenylpyrrolidin-2-one scaffold as a pharmacophore for discovering new therapeutic agents.

Below is a data table summarizing key information for this compound and a related analogue.

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| This compound | C10H10BrNO | Substantially non-planar conformation in solid state and solution. | rsc.org |

| 2-(2-Bromophenyl)pyrrolidine | C10H12BrN | Used as a synthetic intermediate for potential inhibitors of enzymes relevant to Alzheimer's disease and cancer. | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXUXPJETBQBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392711 | |

| Record name | 1-(2-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7661-30-5 | |

| Record name | 1-(2-Bromophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7661-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-bromophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies: Pathways to 1 2 Bromophenyl Pyrrolidin 2 One and Its Derivatives

Established Synthetic Routes and Transformations

Traditional synthetic approaches to 1-(2-bromophenyl)pyrrolidin-2-one and its analogues have laid a crucial foundation for medicinal and materials chemistry. These methods often involve sequential reactions to build the target molecule or employ cyclization reactions to form the core pyrrolidinone ring.

Multi-Step Conversions from Precursors

One of the fundamental strategies for synthesizing 1,5-substituted pyrrolidin-2-ones involves multi-step sequences starting from readily available precursors. A common method begins with donor-acceptor (DA) cyclopropanes. These strained ring systems can undergo a Lewis acid-catalyzed ring-opening reaction with primary amines, such as anilines, to form γ-amino esters. This intermediate then undergoes an in situ lactamization to yield the pyrrolidinone ring. A subsequent dealkoxycarbonylation step can then be employed to afford the final 1,5-disubstituted pyrrolidin-2-one. mdpi.comnih.govnih.gov This one-pot, four-step procedure offers a practical route to these compounds, often requiring chromatographic purification only at the final stage. nih.gov

For instance, the reaction of a donor-acceptor cyclopropane (B1198618) with an aniline (B41778) derivative in the presence of a Lewis acid catalyst like nickel(II) perchlorate (B79767) hexahydrate initiates the ring-opening. mdpi.comnih.gov The subsequent addition of a base promotes lactamization, followed by saponification and thermolysis to achieve dealkoxycarbonylation, yielding the desired 1,5-diarylpyrrolidin-2-one. nih.gov

Table 1: Examples of Multi-Step Synthesis of 1,5-Disubstituted Pyrrolidin-2-ones

| Starting Cyclopropane | Starting Aniline | Product | Yield |

|---|---|---|---|

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | 1,5-diphenylpyrrolidin-2-one | 70% |

| Dimethyl 2-(3,4,5-trimethoxyphenyl)cyclopropane-1,1-dicarboxylate | 2-Fluoroaniline | 5-(3,4,5-Trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one | 79% nih.gov |

| Dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate | 2-Bromo-4-methylaniline | 1-(2-Bromo-4-methylphenyl)-5-(thiophen-2-yl)pyrrolidin-2-one | 58% mdpi.com |

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization presents a powerful tool for the construction of lactam rings, including the pyrrolidinone scaffold. rsc.orgrsc.orgnih.gov These reactions often proceed with high regioselectivity and can tolerate a wide range of functional groups. rsc.org A common strategy involves the cyclization of α-haloamides. nih.govthieme-connect.de For example, N-allyl(propargyl)-2-bromo-2,2-difluoro-N-arylacetamides can undergo a visible-light-induced intramolecular radical cyclization in a metal-free protocol to produce 4-substituted 3,3-difluoro-γ-lactams. rsc.org

However, a significant challenge in the radical cyclization of α-haloamides is the competition between the desired cyclization and premature radical termination, which leads to an acyclic hydrodehalogenated product. This is often due to the slow rotation around the amide C-N bond, which may favor a trans-conformation that is less conducive to cyclization. nih.govthieme-connect.de To overcome this, photoenzymatic methods using flavin-dependent 'ene'-reductases have been developed. These enzymes can selectively bind the cis-amide isomer, preorganizing the substrate for cyclization and leading to higher product selectivity. nih.govthieme-connect.de

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Halide Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fiveable.melibretexts.org In the context of this compound, the aryl bromide moiety serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents.

Common palladium-catalyzed cross-coupling reactions include the Suzuki, Stille, and Negishi couplings. fiveable.melibretexts.org These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new bond and regenerate the catalyst. libretexts.orgnih.gov The choice of ligands, such as phosphines like triphenylphosphine (B44618) (PPh3) or 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), is crucial for tuning the reactivity and stability of the palladium catalyst. fiveable.me

For instance, the Stille coupling can be used to form carbon-carbon bonds by reacting an organostannane with the aryl bromide of this compound in the presence of a palladium catalyst. libretexts.org Similarly, the Suzuki coupling employs organoboron reagents for the same purpose. These methods provide powerful avenues for the derivatization of the this compound scaffold.

Innovations in Synthesis: Flow Chemistry and Sustainable Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, scalable, and environmentally friendly methods. Flow chemistry and green synthetic protocols are at the forefront of these innovations, offering significant advantages over traditional batch processes.

Application of Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including active pharmaceutical ingredients (APIs). tue.nl This approach offers numerous benefits over batch synthesis, such as improved safety, better heat and mass transfer, enhanced reproducibility, and the potential for straightforward scaling-up. tue.nlgre.ac.uk

The synthesis of 2-pyrrolidinone (B116388) derivatives has been successfully translated from batch to continuous flow electrochemical reactors. gre.ac.uk For example, the electrochemical oxidative cyclization and functionalization of 2-pyrrolidinones have been achieved in a continuous flow setup, demonstrating excellent productivity. gre.ac.uk Such systems allow for precise control over reaction parameters like current density and flow rate, leading to optimized yields and conversions. gre.ac.uk The development of automated multi-step continuous flow systems further enhances the efficiency of synthesizing compound libraries, making it a valuable tool for drug discovery and development. rsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Reaction

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | Often several hours to days | Can be significantly reduced to minutes tue.nl |

| Scalability | Can be challenging due to safety and heat transfer issues | More straightforward by running the system for longer periods or using larger reactors gre.ac.uk |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters gre.ac.uk |

| Safety | Higher risk due to larger volumes of reagents | Smaller reaction volumes at any given time enhance safety tue.nl |

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of non-toxic solvents, catalyst-free conditions, and one-pot reactions to reduce waste and energy consumption.

A notable example is the development of a green and sustainable approach for the synthesis of novel polycyclic pyrrolidine-fused spirooxindoles. rsc.org This method involves a one-pot, three-component, domino reaction under catalyst-free conditions at room temperature in an environmentally friendly solvent system like ethanol-water. rsc.org The key advantages of this protocol are its eco-friendliness, high yields, and the ease of product isolation without the need for column chromatography. rsc.org Such approaches, which avoid the use of toxic solvents and reagents, represent a significant step towards more sustainable chemical manufacturing.

Derivatization Strategies for Structural Modification

The structural modification of this compound is a key area of chemical research, enabling the synthesis of a diverse array of novel molecules. The presence of the bromo-substituent on the phenyl ring offers a versatile handle for a variety of cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups and structural motifs. The primary derivatization strategies involve palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency, functional group tolerance, and broad applicability in modern organic synthesis. wikipedia.orgwikipedia.orgwikipedia.org

Key among these methods are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations allow chemists to precisely modify the aryl bromide portion of the molecule, leading to derivatives with potentially new and interesting chemical properties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. wikipedia.orgberkeley.edu First reported by Akira Suzuki in 1979, this reaction is instrumental in synthesizing biaryl compounds, styrenes, and polyolefins. wikipedia.orgorganic-chemistry.org For this compound, the bromine atom serves as the halide partner, which can be coupled with various aryl or vinyl boronic acids or their esters.

The general mechanism involves three main steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) complex. libretexts.org

Transmetalation : The organoboron reagent transfers its organic group to the palladium(II) complex. wikipedia.orglibretexts.org

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The reaction conditions are generally mild, and a wide variety of functional groups are tolerated, making it a highly versatile tool for derivatization. organic-chemistry.org

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-(Biphenyl-2-yl)pyrrolidin-2-one |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1-(4'-Methoxybiphenyl-2-yl)pyrrolidin-2-one |

| This compound | Pyridine-3-boronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1-(2-(Pyridin-3-yl)phenyl)pyrrolidin-2-one |

| This compound | Vinylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 1-(2-Vinylphenyl)pyrrolidin-2-one |

Sonogashira Coupling

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Developed by Kenkichi Sonogashira, this reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the direct introduction of an alkynyl moiety onto the phenyl ring of this compound.

The catalytic cycle is understood to involve:

Formation of a copper(I) acetylide from the terminal alkyne. wikipedia.org

Oxidative addition of the aryl bromide to the palladium(0) catalyst. nrochemistry.com

Transmetalation of the acetylide group from copper to the palladium complex. nrochemistry.com

Reductive elimination to yield the arylalkyne product and regenerate the palladium catalyst. nrochemistry.com

The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed to circumvent issues associated with the copper co-catalyst. libretexts.orgucsb.edu

| Reactant | Coupling Partner | Catalyst System | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 1-(2-(Phenylethynyl)phenyl)pyrrolidin-2-one |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | 1-(2-((Trimethylsilyl)ethynyl)phenyl)pyrrolidin-2-one |

| This compound | Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | 1-(2-(3-Hydroxyprop-1-yn-1-yl)phenyl)pyrrolidin-2-one |

| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₂NH | 1-(2-((Trimethylsilyl)ethynyl)phenyl)pyrrolidin-2-one |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orglibretexts.org Developed through the work of Stephen L. Buchwald and John F. Hartwig, this reaction has become a premier tool for constructing aryl amines. wikipedia.orgatlanchimpharma.com In the context of derivatizing this compound, this reaction can be used to replace the bromine atom with a variety of primary or secondary amines.

The mechanism generally proceeds through an oxidative addition of the aryl bromide to the palladium(0) species, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand for the palladium catalyst is crucial for the reaction's success and has been the subject of extensive development, with sterically hindered phosphine (B1218219) ligands often providing the best results. wikipedia.orgresearchgate.net

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Product |

| This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(2-(2-Oxopyrrolidin-1-yl)phenyl)morpholine |

| This compound | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | 1-(2-(Phenylamino)phenyl)pyrrolidin-2-one |

| This compound | Diethylamine | Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | N,N-Diethyl-2-(2-oxopyrrolidin-1-yl)aniline |

| This compound | Indole | PdCl₂(dppf) / xantphos | Cs₂CO₃ | 1-(2-(1H-Indol-1-yl)phenyl)pyrrolidin-2-one |

These derivatization strategies significantly expand the chemical space accessible from this compound, providing a robust platform for the synthesis of complex molecules for various scientific applications.

Reactivity and Mechanistic Investigations of 1 2 Bromophenyl Pyrrolidin 2 One

Chemical Transformations and Reaction Manifolds

The chemical transformations of 1-(2-bromophenyl)pyrrolidin-2-one can be broadly categorized based on which part of the molecule is involved in the reaction. The bromophenyl group is amenable to a range of cross-coupling reactions, while the pyrrolidin-2-one ring can participate in ring-opening and functionalization reactions at the alpha-position to the carbonyl group.

Functionalization of the Bromophenyl Moiety

The presence of a bromine atom on the phenyl ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with a variety of organic groups.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. This compound can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable ligand to yield N-aryl amine products.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, resulting in a substituted alkene. This reaction is catalyzed by a palladium complex in the presence of a base.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of aryl-substituted alkynes. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. For instance, coupling with a phenol would yield a diaryl ether.

Below is a table summarizing these functionalization reactions:

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Ligand, Base | C-N |

| Heck Reaction | Alkene | Pd catalyst, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C |

| Ullmann Condensation | Phenol, Amine, Thiol | Cu catalyst, Base | C-O, C-N, C-S |

Ring-Opening and Ring-Contraction Reactions of the Pyrrolidin-2-one Nucleus

The pyrrolidin-2-one ring, a five-membered lactam, is generally stable but can undergo ring-opening reactions under certain conditions. Hydrolysis, either acidic or basic, can cleave the amide bond to yield the corresponding γ-aminobutyric acid derivative. Reductive cleavage of the amide bond is also possible, leading to the corresponding amino alcohol.

While ring-contraction of the pyrrolidin-2-one nucleus itself is not a common reaction manifold, ring contraction of larger rings to form pyrrolidinones is a known synthetic strategy. For instance, the ring contraction of piperidine derivatives can lead to the formation of pyrrolidin-2-ones.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound with nucleophiles and electrophiles is centered on the carbonyl group and the α-protons of the lactam ring, as well as the aromatic ring.

Nucleophilic Reactivity: The carbonyl carbon of the pyrrolidin-2-one ring is electrophilic and can be attacked by strong nucleophiles. For example, reduction with hydride reagents like lithium aluminum hydride leads to the corresponding pyrrolidine (B122466). The α-protons to the carbonyl group are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a process known as α-alkylation.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting reaction outcomes and for the design of new synthetic methodologies.

Detailed Analysis of Radical and Catalytic Pathways

Catalytic Pathways: The palladium-catalyzed cross-coupling reactions of the bromophenyl moiety proceed through a well-established catalytic cycle. This cycle typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic group from the coupling partner is transferred to the palladium center, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Radical Pathways: Radical reactions involving the pyrrolidin-2-one nucleus can also occur. For instance, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed for the synthesis of functionalized 2-pyrrolidinone (B116388) derivatives. These reactions proceed through radical intermediates, offering alternative pathways for the construction of complex molecules. rsc.org Free-radical intramolecular cyclization of o-bromophenyl-substituted systems has also been reported, suggesting that under the right conditions, the bromophenyl group of this compound could participate in radical cyclization reactions. nih.gov

Stereochemical Aspects of Reactions

Reactions involving the pyrrolidin-2-one nucleus can have significant stereochemical implications, particularly when new stereocenters are formed.

Reactions at the C3 and C4 Positions: The creation of stereocenters at the C3 and C4 positions of the pyrrolidin-2-one ring can be achieved with high levels of stereocontrol. For example, the conjugate addition of nucleophiles to α,β-unsaturated pyrrolidinones can be highly diastereoselective.

Reactions at the C5 Position: The stereochemistry at the C5 position can also be controlled. For instance, in the biosynthesis of certain natural products, the inversion of the C5 configuration of a pyrrolidine precursor is a key step. researchgate.net Synthetic methods have also been developed for the stereoselective synthesis of 2,5-disubstituted pyrrolidines. acs.org

The table below summarizes the key mechanistic steps in palladium-catalyzed cross-coupling reactions:

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | Insertion of Pd into the C-Br bond | 0 → +2 |

| Transmetalation/Migratory Insertion | Transfer of organic group to Pd or alkene insertion | +2 → +2 |

| Reductive Elimination | Coupling of organic groups and release of product | +2 → 0 |

Structure-Reactivity Relationships and Reaction Selectivity

The reactivity of this compound is significantly influenced by the interplay of steric and electronic factors arising from its distinct structural arrangement. A key feature of this compound is its non-planar conformation in solution. X-ray crystallography studies have revealed a substantial dihedral angle of 72° between the planes of the phenyl and pyrrolidin-2-one rings lumenlearning.com. This significant twist distinguishes it from similar structures like 1-(2-bromophenyl)azetidin-2-one, which is planar lumenlearning.com. This inherent non-planarity has profound implications for the molecule's reactivity, particularly in reactions involving the aryl bromide moiety.

The ortho-bromo substituent and the bulky pyrrolidin-2-one group create considerable steric hindrance around the carbon-bromine bond. This steric congestion is expected to impact the efficiency of reactions that require coordination of a catalyst to the bromine-bearing carbon or the adjacent positions. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, the steric bulk could impede the initial oxidative addition step, a critical part of the catalytic cycle. This may necessitate more robust catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands, to overcome the steric barrier and facilitate the reaction.

The electronic nature of the pyrrolidin-2-one substituent also plays a role in the reactivity of the aromatic ring. The amide group is generally considered to be electron-withdrawing through resonance, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, the nitrogen lone pair can also participate in resonance, potentially donating electron density to the ring. The non-planar structure of this compound likely disrupts the effective conjugation between the nitrogen lone pair and the phenyl ring, diminishing its ability to activate the ring through resonance. Consequently, the inductive electron-withdrawing effect of the amide carbonyl group may become more pronounced, further influencing the regioselectivity of substitution reactions on the phenyl ring.

Impact on Reaction Selectivity

The unique structural attributes of this compound are also anticipated to govern the selectivity of its reactions.

Regioselectivity: In palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination, the reaction will selectively occur at the carbon-bromine bond. However, the steric hindrance at the ortho position could influence the choice of coupling partners, favoring smaller nucleophiles or reagents. In the case of directed ortho-lithiation, the amide functionality of the pyrrolidin-2-one ring could potentially direct metallation to the C6 position of the phenyl ring, although the presence of the bromine atom at the C2 position would likely lead to halogen-metal exchange as the predominant pathway.

Diastereoselectivity: For reactions involving the creation of new stereocenters, the chiral environment of the pyrrolidin-2-one ring, even if racemic, and its fixed, non-planar orientation relative to the phenyl ring could influence the diastereoselectivity of the reaction. The steric bulk of the lactam ring would likely direct incoming reagents to the less hindered face of any reactive intermediate.

While specific experimental data on the reactivity of this compound is limited in publicly available research, the structural information provides a strong basis for predicting its chemical behavior. The interplay between its non-planar conformation, the steric hindrance imposed by the ortho-substituents, and the electronic effects of the pyrrolidin-2-one moiety are all critical factors that would control both its reactivity and the selectivity of its chemical transformations.

Below is a table summarizing the predicted influence of structural features on the reactivity and selectivity of this compound in common organic reactions.

| Reaction Type | Structural Feature | Predicted Effect on Reactivity | Predicted Effect on Selectivity |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | Non-planar conformation and ortho-bromo group | Reduced reaction rates due to steric hindrance at the reaction center, potentially requiring more active catalysts or harsher conditions. | High regioselectivity at the C-Br bond. Steric hindrance may favor coupling with smaller partners. |

| Buchwald-Hartwig Amination | Steric hindrance from the pyrrolidin-2-one and ortho-bromo groups | May require bulky, electron-rich ligands to facilitate oxidative addition and reductive elimination steps. | Reaction will occur at the C-Br bond. The choice of amine coupling partner may be limited by steric factors. |

| Directed Ortho-lithiation | Pyrrolidin-2-one group (potential directing group) and ortho-bromo substituent | Halogen-metal exchange at the C-Br bond is expected to be the dominant pathway over C-H activation at the C6 position. | High selectivity for reaction at the C2 position via lithium-bromine exchange. |

| Electrophilic Aromatic Substitution | Electron-withdrawing nature of the pyrrolidin-2-one group (due to disrupted conjugation) | Deactivation of the aromatic ring, making substitution reactions less favorable. | Substitution would be directed to the meta positions (C4 and C6) relative to the pyrrolidin-2-one group, though the directing effect of the bromine atom would also influence the outcome. |

Advanced Structural Characterization and Conformational Analysis

Molecular Conformation in Solution and Solid States

The conformation of 1-(2-Bromophenyl)pyrrolidin-2-one is not static; it varies between the solution and solid phases due to the influence of solvent molecules and crystal packing forces, respectively.

Ultraviolet (UV) spectroscopy is a valuable tool for probing the electronic structure of molecules in solution, which is inherently linked to their conformation. For aromatic compounds like this compound, the absorption of UV light typically promotes electrons from π to π* orbitals. The position (λmax) and intensity (molar absorptivity) of these absorption bands are sensitive to the molecule's conjugation and the interaction between the phenyl ring and the pyrrolidinone substituent.

While specific experimental UV spectroscopic data for this compound are not detailed in publicly available scientific literature, the presence of the bromophenyl group attached to the lactam nitrogen would be expected to influence the electronic transitions of the benzene chromophore.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering an unambiguous picture of the molecule's conformation.

A comprehensive search of crystallographic databases reveals no publicly available crystal structure for this compound. However, analyses of closely related structures, such as substituted 1-phenylpyrrolidin-2-ones, consistently show that the five-membered pyrrolidine (B122466) ring is not planar. It typically adopts a puckered conformation, often described as a "distorted envelope" or "envelope" conformation, where one atom is out of the plane of the other four. nih.govnih.gov For example, in the structure of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring clearly exhibits an envelope conformation. nih.gov This puckering minimizes torsional strain within the ring.

Since no experimental crystal structure is available for this compound, specific dihedral angles cannot be listed. However, a general representation of the key dihedral angles that define the conformation of a substituted pyrrolidinone ring is presented below. The puckering of the five-membered ring is defined by a set of five endocyclic dihedral angles.

Table 1: Illustrative Dihedral Angles in a Pyrrolidinone Ring System

| Dihedral Angle | Description | Typical Conformation |

|---|---|---|

| C5-N1-C2-C3 | Defines the planarity near the amide bond. | Often close to 0° due to the partial double bond character of the N-C=O bond. |

| N1-C2-C3-C4 | These four angles collectively describe the puckering of the saturated part of the ring. In an envelope conformation, one of these angles would be significantly smaller than the others. | Varies depending on the specific puckering (envelope vs. twist). |

| C2-C3-C4-C5 | ||

| C3-C4-C5-N1 | ||

| C(Aryl)-N1-C2=O | Describes the orientation of the phenyl ring relative to the carbonyl group. | Influenced by steric repulsion; the ring is typically twisted out of the plane of the lactam group. |

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound arrange themselves into a regular, repeating crystal lattice. This arrangement is governed by a variety of non-covalent intermolecular interactions that dictate the crystal's stability and physical properties.

A key feature of this compound is the presence of a bromine atom, which enables a specific type of non-covalent interaction known as halogen bonding. The bromine atom possesses a region of positive electrostatic potential, termed a σ-hole, located along the axis of the C-Br bond. This electrophilic region can interact favorably with a nucleophilic atom or group on an adjacent molecule, such as the carbonyl oxygen.

Hirshfeld Surface Analysis for Quantitative Interaction Mapping

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of close contacts with neighboring molecules mdpi.com. The analysis involves generating a surface where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal mdpi.com.

For aromatic and heterocyclic compounds containing bromine, Hirshfeld analysis typically reveals a variety of intermolecular interactions that dictate the crystal packing. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of structurally similar compounds, such as those containing both bromophenyl and pyrrolidinone moieties, allows for an informed discussion of the expected interactions. The key interactions governing the packing are anticipated to be hydrogen bonds and van der Waals forces.

The analysis quantifies these interactions by generating a 2D fingerprint plot, which summarizes the distribution of intermolecular contacts. For molecules containing bromine and hydrogen atoms, significant contributions from Br···H/H···Br, H···H, and C···H/H···C contacts are commonly observed nih.govresearchgate.netnih.govresearchgate.netnih.gov. The red spots on the mapped Hirshfeld surface indicate the points of closest intermolecular contact, highlighting the most significant interactions, such as hydrogen bonds mdpi.com.

Note: The data in this table is illustrative, based on published analyses of molecules with similar functional groups, and represents expected values for this compound.

Comprehensive Spectroscopic Characterization (General Methods)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the bromophenyl ring and the pyrrolidinone ring.

Aromatic Region (7.0-7.8 ppm): The four protons on the 2-bromophenyl group will appear in this region. Due to the ortho-substitution, they will exhibit complex splitting patterns (multiplets) as they are all chemically non-equivalent and couple with each other.

Pyrrolidinone Ring: The six protons of the pyrrolidinone ring are expected to show three distinct signals.

A triplet around 3.8-4.0 ppm, corresponding to the two protons on the carbon adjacent to the nitrogen atom (C5-H₂).

A triplet around 2.5-2.7 ppm, corresponding to the two protons on the carbon adjacent to the carbonyl group (C3-H₂).

A multiplet (often a quintet) around 2.1-2.3 ppm, corresponding to the two protons on the central carbon of the ring (C4-H₂), which are coupled to the protons on both adjacent carbons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule bhu.ac.in. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule.

Carbonyl Carbon (170-180 ppm): A signal for the amide carbonyl carbon (C=O) of the pyrrolidinone ring is expected in this downfield region.

Aromatic Carbons (115-145 ppm): Six signals are anticipated for the six carbons of the bromophenyl ring. The carbon atom attached to the bromine (C-Br) would appear in this range, as would the carbon attached to the nitrogen atom. The chemical shifts are influenced by the electronic effects of the bromine atom and the pyrrolidinone substituent.

Aliphatic Carbons (18-55 ppm): Three signals corresponding to the three methylene (-CH₂-) carbons of the pyrrolidinone ring are expected in the upfield region. The carbon adjacent to the nitrogen (C5) would be the most downfield of the three, followed by the carbon adjacent to the carbonyl group (C3), and finally the central carbon (C4).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 174 - 178 |

| Aromatic C-H | 7.2 - 7.8 (m) | 125 - 135 |

| Aromatic C-Br | - | 118 - 122 |

| Aromatic C-N | - | 140 - 144 |

| N-CH₂ (C5) | 3.8 - 4.0 (t) | 50 - 54 |

| C=O-CH₂ (C3) | 2.5 - 2.7 (t) | 30 - 34 |

Note: Chemical shifts are predicted based on analogous structures and general NMR principles. 'm' denotes multiplet, 't' denotes triplet.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions chemguide.co.uk. For this compound (C₁₀H₁₀BrNO), the molecular weight is approximately 239.1 g/mol .

The mass spectrum would prominently feature the molecular ion peak (M⁺). A crucial characteristic would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is a definitive isotopic signature for the presence of a single bromine atom (due to the natural abundance of the isotopes ⁷⁹Br and ⁸¹Br) uni.lu.

Fragmentation Analysis: Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information libretexts.orglibretexts.org. The fragmentation pattern is dictated by the relative stability of the resulting ions.

Loss of Bromine: Cleavage of the C-Br bond would result in a significant fragment ion.

Pyrrolidinone Ring Fragmentation: The lactam ring can undergo characteristic fragmentation, such as the loss of CO or ethylene (C₂H₄).

Formation of the Bromophenyl Cation: A fragment corresponding to the bromophenyl cation is also a likely observation.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound.

| m/z Value (approx.) | Ion Structure/Fragment Lost | Significance |

|---|---|---|

| 239/241 | [C₁₀H₁₀BrNO]⁺ | Molecular Ion (M⁺) peak with characteristic Br isotope pattern. |

| 240/242 | [C₁₀H₁₁BrNO]⁺ | Protonated Molecular Ion [M+H]⁺ (in ESI-MS). |

| 184 | [M - C₂H₃O]⁺ | Loss of a propionaldehyde radical from the ring. |

| 156/158 | [C₆H₄Br]⁺ | Bromophenyl cation. |

| 115 | [C₈H₉N]⁺ | Fragment resulting from loss of Br and CO. |

Note: The fragmentation pathway is predictive. The m/z values are for the major isotope (⁷⁹Br) unless otherwise indicated. ESI-MS refers to Electrospray Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound nist.govnih.gov. The IR spectrum of this compound would be characterized by several key absorption bands.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1670-1700 cm⁻¹. This is characteristic of the carbonyl group in a five-membered lactam (amide in a ring). This is often the most prominent peak in the spectrum.

C-H Stretching:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H stretching from the -CH₂- groups of the pyrrolidinone ring will show strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Aromatic Stretching: Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the phenyl ring.

C-N Stretching: The stretching vibration of the C-N bond in the lactam is expected to appear in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond typically gives rise to a moderate to strong absorption in the fingerprint region, usually between 500 and 650 cm⁻¹.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

|---|---|---|

| 3050 - 3150 | C-H (Aromatic) Stretch | Weak to Medium |

| 2850 - 2960 | C-H (Aliphatic) Stretch | Strong |

| 1670 - 1700 | C=O (Lactam) Stretch | Strong, Sharp |

| 1450 - 1600 | C=C (Aromatic) Stretch | Medium to Weak |

| 1250 - 1350 | C-N Stretch | Medium |

Note: These are typical ranges for the specified functional groups and provide an expected profile for the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one |

| 1-phenylpyrrolidine |

| 2-pyrrolidinone (B116388) |

| Ethylene |

Computational Chemistry: Theoretical Insights into 1 2 Bromophenyl Pyrrolidin 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

For 1-(2-bromophenyl)pyrrolidin-2-one, experimental studies combined with computational analysis reveal significant details about its preferred conformation. Ultraviolet (U.V.) data have suggested that the molecule is substantially non-planar when in solution. rsc.org This finding is corroborated by solid-state X-ray crystallography studies, which provide a precise three-dimensional picture of the molecule's arrangement in a crystal lattice. rsc.org

The analysis shows a notable steric clash between the ortho-bromo substituent on the phenyl ring and the carbonyl group of the pyrrolidinone ring. This interaction forces the two rings out of a common plane. The crystal structure reveals a significant dihedral angle of 72° between the normals of the phenyl and the five-membered pyrrolidinone rings. rsc.org In contrast, a related compound without the bulky ortho-substituent, or with the substituent in a different position, might adopt a more planar conformation to maximize conjugation.

The crystallographic data provides precise cell dimensions and the space group, which are essential parameters describing the crystal's symmetry and unit cell. rsc.org

Table 1: Crystallographic Data for this compound rsc.org

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.55(1) Å |

| b | 6.83(1) Å |

| c | 15.41(1) Å |

| β | 112.02(2)° |

This interactive table summarizes the key crystallographic parameters determined for the compound.

Molecular Dynamics Simulations for Conformational Landscapes

While X-ray crystallography provides a static image of a molecule in its solid state, molecules in solution are dynamic and can adopt a range of conformations. Molecular Dynamics (MD) simulations are a computational technique used to explore this dynamic behavior. nih.govnih.gov By simulating the movements of atoms and molecules over time based on classical mechanics, MD can map out the "conformational landscape," revealing the different shapes a molecule can adopt and the energy barriers between them. nih.gov

An MD simulation for this compound would provide a deeper understanding of its flexibility. It could reveal the accessible range of the dihedral angle between the phenyl and pyrrolidinone rings in a solvent environment and identify the most stable solution-phase conformations. Although specific MD simulation studies for this compound are not extensively documented in the literature, the crystallographic data provides a validated starting point for such simulations. rsc.org The simulations would likely confirm that the non-planar, twisted conformation is the most populated state due to the steric hindrance of the ortho-bromo group. rsc.org

Rational Design of Ligand-Receptor Interactions via Molecular Docking

Molecular docking is a computational method used to predict how a small molecule (a ligand), such as this compound, might bind to the active site of a large molecule, typically a protein or nucleic acid receptor. longdom.orgnih.gov This technique is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. scispace.compsecommunity.org

The process involves placing the ligand in various orientations and conformations within the receptor's binding pocket and using a scoring function to estimate the binding affinity for each pose. amazonaws.com A favorable docking score suggests that the ligand could potentially inhibit or modulate the protein's function. The results can guide the rational design of new, more potent compounds by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. longdom.org

While pyrrolidine-based structures are of significant interest in medicinal chemistry, specific molecular docking studies featuring this compound as a ligand are not prominently reported. nih.govscispace.com Such a study would require a specific biological target to be identified. If a target were proposed, docking simulations could predict the binding mode and affinity, providing a hypothesis for its potential biological activity that could then be tested experimentally.

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can also predict a molecule's chemical reactivity and the selectivity of its reactions. Quantum chemical calculations, for instance, can determine the distribution of electron density within the this compound molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are the likely centers of chemical reactions.

Furthermore, these methods can calculate the energies of potential transition states for various reaction pathways. By comparing these energies, chemists can predict which reaction is more likely to occur and which product will be favored (selectivity). For example, in the context of drug metabolism, computational models can predict which atoms in a molecule are most susceptible to modification by metabolic enzymes like cytochrome P450s. This is achieved by calculating properties such as the energy required to abstract a hydrogen atom from each position in the molecule. Such predictions are valuable for identifying potential metabolites and understanding the metabolic fate of a compound.

Advanced Applications and Future Research Trajectories in Chemical Sciences

Role as a Versatile Synthetic Intermediate

The reactivity of 1-(2-Bromophenyl)pyrrolidin-2-one, stemming from its lactam functionality and the presence of a bromine atom on the aromatic ring, makes it a valuable starting material for the construction of more complex molecular architectures.

The pyrrolidin-2-one scaffold is a key constituent in the synthesis of various fused and polycyclic heterocyclic systems. These complex structures are often found in biologically active natural products and pharmaceuticals. The strategic placement of the bromo-phenyl group on the nitrogen atom of the pyrrolidin-2-one ring in this compound offers a handle for intramolecular and intermolecular cyclization reactions, leading to the formation of novel ring systems.

Research has demonstrated that related pyrrolidin-2-one structures can be transformed into polycyclic molecules such as benz[g]indolizidine derivatives. nih.gov The synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, a class of heterocycles present in many bioactive natural products, often involves the use of a pyrrole (B145914) or pyrrolidinone precursor. mdpi.com Furthermore, one-pot syntheses of fused 2-pyridone ring systems have been achieved through methods like Curtius rearrangement and microwave-assisted thermal electrocyclization, starting from precursors that could potentially be derived from this compound. elsevierpure.com

Table 1: Examples of Polycyclic and Fused Heterocyclic Systems Accessible from Pyrrolidin-2-one Precursors

| Heterocyclic System | Synthetic Strategy | Potential Application |

| Benz[g]indolizidines | Lewis acid-initiated ring opening and lactamization | Core structures in alkaloids |

| Dihydropyrrolo[1,2-a]pyrazinones | Intramolecular cyclization of pyrrole-2-carboxamides | Bioactive natural product analogs |

| Fused 2-Pyridones | Curtius rearrangement and thermal electrocyclization | Novel pharmaceutical scaffolds |

Beyond the formation of fused ring systems, this compound serves as a crucial precursor in the multi-step synthesis of complex organic molecules. The bromo-substituent can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to introduce a wide range of functional groups and build molecular complexity.

For instance, N-phenyl pyrrolidin-2-ones have been instrumental in the development of potent herbicides that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov The synthesis of these complex inhibitors often starts from a substituted N-phenyl pyrrolidin-2-one core. Additionally, the synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved from donor-acceptor cyclopropanes, highlighting a pathway where derivatives of this compound could be employed to generate a library of complex molecules for various applications. nih.gov

Contributions to Medicinal Chemistry Research Paradigms

The pyrrolidin-2-one motif is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to interact with a variety of biological targets. nih.govnih.gov

The core structure of this compound is an excellent starting point for scaffold-based drug discovery. nih.gov Medicinal chemists utilize such scaffolds to systematically explore the chemical space around a core structure to identify novel bioactive molecules. The pyrrolidin-2-one ring, being a five-membered saturated heterocycle, offers a three-dimensional geometry that can be advantageous for fitting into the binding sites of proteins. nih.govnih.gov

The development of piperazinyl pyrrolidin-2-ones as inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in neurodegenerative diseases, showcases the potential of this scaffold. researchgate.net By modifying the substituents on the pyrrolidin-2-one and phenyl rings, researchers can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. The pyrrolidine (B122466) ring and its derivatives have been incorporated into molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects. nih.govresearchgate.net

Table 2: Bioactive Molecules and Targets Associated with the Pyrrolidin-2-one Scaffold

| Bioactive Molecule Class | Biological Target/Application | Reference |

| Piperazinyl Pyrrolidin-2-ones | Monoacylglycerol Lipase (MAGL) Inhibitors for CNS disorders | researchgate.net |

| N-Phenyl Pyrrolidin-2-ones | Protoporphyrinogen Oxidase (PPO) Inhibitors for herbicidal activity | nih.gov |

| Pyrrolidine Derivatives | Anticancer, Anti-inflammatory, Antidiabetic Agents | nih.govnih.gov |

The structural features of this compound make it an attractive template for designing enzyme modulators and chemical probes. Enzyme modulators, which can be either inhibitors or activators, are crucial tools for studying enzyme function and for developing new therapeutic agents.

A notable example is the design of N-phenyl pyrrolidin-2-ones as inhibitors of protoporphyrinogen oxidase (PPO). nih.gov These compounds have been developed as effective herbicides. In another area of research, piperazinyl pyrrolidin-2-one derivatives have been identified as potent and reversible inhibitors of monoacylglycerol lipase (MAGL). researchgate.net Furthermore, chemical probes are essential for techniques like activity-based protein profiling (ABPP), which is used to study the function of entire enzyme families. nih.gov The this compound scaffold can be elaborated to create such probes to investigate the roles of various enzymes in health and disease.

Table 3: Enzyme Modulators and Chemical Probes Derived from Pyrrolidin-2-one Scaffolds

| Enzyme Target | Type of Modulation | Therapeutic/Research Area | Reference |

| Protoporphyrinogen Oxidase (PPO) | Inhibition | Herbicides | nih.gov |

| Monoacylglycerol Lipase (MAGL) | Reversible Inhibition | Neurodegenerative Diseases | researchgate.net |

| Various Serine Hydrolases | Activity-Based Probes | Functional Proteomics | nih.gov |

Emerging Applications in Materials Science

While the primary applications of this compound and its derivatives have been in the fields of synthetic and medicinal chemistry, the inherent properties of heterocyclic compounds suggest potential for their use in materials science. Heterocyclic compounds are known to be used as modifiers and stabilizers in various industrial applications, including plastics, electronics, and information storage materials. researchgate.net

The polar lactam group and the potential for functionalization of the phenyl ring in this compound could be exploited to create novel polymers, liquid crystals, or organic electronic materials. The bromine atom allows for facile modification through polymerization reactions or the introduction of groups that can influence the material's optical or electronic properties. While specific applications of this compound in materials science are not yet well-established, its chemical versatility makes it a promising candidate for future research in this area.

Development and Optimization of Catalytic Systems

The structural framework of this compound is a promising starting point for the design and synthesis of novel catalytic systems. Both the pyrrolidinone scaffold and the bromophenyl group can be independently or synergistically exploited to create sophisticated organocatalysts and ligands for metal-catalyzed transformations.

Chiral pyrrolidine derivatives are a cornerstone of modern organocatalysis, effectively promoting a wide array of asymmetric transformations. nih.gov The pyrrolidinone core within this compound provides a robust scaffold that can be elaborated into a variety of chiral organocatalysts. nih.govresearchgate.net While the parent compound is achiral, it can be readily resolved or modified to introduce chirality, a critical element for enantioselective catalysis.

The synthetic versatility of the bromophenyl moiety allows for the introduction of various catalytically active groups. For example, the bromine atom can be replaced with acidic or basic functionalities, hydrogen-bond donors, or other groups that can facilitate catalytic cycles. The proximity of the phenyl ring to the pyrrolidinone nitrogen can also lead to cooperative catalytic effects, where both parts of the molecule participate in the catalytic event.

Research in this area could focus on the development of new classes of organocatalysts derived from this compound for reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions. The steric and electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl ring, offering a modular approach to catalyst design.

The design of effective ligands is paramount to the success of many transition metal-catalyzed reactions. nih.gov this compound is an excellent precursor for the synthesis of novel ligands, primarily due to the presence of the reactive bromo-group. This group serves as a convenient handle for the introduction of coordinating atoms, such as phosphorus, nitrogen, or sulfur, through well-established cross-coupling methodologies. researchgate.net

For example, a Buchwald-Hartwig or Suzuki coupling reaction could be employed to append a phosphine (B1218219) group to the phenyl ring, yielding a P,N-type ligand where the phosphorus atom and the pyrrolidinone oxygen or nitrogen could coordinate to a metal center. The steric hindrance provided by the ortho-substitution pattern can create a specific coordination environment around the metal, potentially leading to high selectivity in catalytic reactions.

The development of ligand libraries based on the this compound scaffold would be a valuable endeavor for high-throughput screening of catalytic reactions. nih.gov The modular nature of the synthesis would allow for the rapid generation of a diverse set of ligands with varying electronic and steric properties.

The following table outlines potential ligand classes that could be synthesized from this compound and their potential applications in catalysis:

| Ligand Class | Synthetic Approach | Potential Catalytic Applications |

| Monophosphine Ligands | Palladium-catalyzed phosphination | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

| Diphosphine Ligands | Multi-step synthesis involving functional group manipulation | Asymmetric hydrogenation, hydroformylation |

| N-Heterocyclic Carbene (NHC) Precursors | Conversion of the bromo-group to an imidazolium (B1220033) salt | Metathesis, C-H activation |

Q & A

Q. What are the common synthesis routes for 1-(2-Bromophenyl)pyrrolidin-2-one in academic research?

Methodological Answer: The synthesis of brominated pyrrolidinone derivatives typically involves coupling reactions between pyrrolidin-2-one and aryl halides. For example:

- Route 1: Reaction of 2-pyrrolidinone with 2-bromophenyl iodide under Ullmann or Buchwald-Hartwig coupling conditions, using CuI or Pd catalysts (e.g., Pd(OAc)₂/PPh₃) in DMF at 100–150°C. Yields range from 50–85% depending on substituent positioning and catalyst efficiency .

- Route 2: Nucleophilic aromatic substitution (SNAr) with 2-bromonitrobenzene derivatives, followed by nitro-group reduction and cyclization. This method requires careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMSO) to minimize side reactions .

Q. How is NMR spectroscopy employed to confirm the structure of this compound?

Methodological Answer: 1H and 13C NMR are critical for structural elucidation:

- 1H NMR: The pyrrolidinone ring protons appear as distinct multiplets (δ 2.0–3.5 ppm). The aromatic protons from the 2-bromophenyl group show splitting patterns (e.g., doublets at δ 7.2–7.8 ppm) due to bromine’s electron-withdrawing effect .

- 13C NMR: The carbonyl carbon (C=O) resonates at δ ~175 ppm. Bromine’s deshielding effect shifts the adjacent aromatic carbons to δ 125–135 ppm .

- 2D NMR (COSY, HSQC): Used to resolve overlapping signals and assign coupling pathways, particularly in crowded aromatic regions .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Predict Reactivity: Analyze electron density maps to identify nucleophilic/electrophilic sites. For example, the bromine atom’s σ-hole facilitates oxidative addition in Pd-catalyzed reactions .

- Optimize Transition States: Simulate Pd(0)-mediated C–Br bond cleavage to determine activation barriers. Lower barriers correlate with higher yields in Suzuki-Miyaura couplings .

- Solvent Effects: COSMO-RS models evaluate solvent polarity’s impact on reaction kinetics (e.g., DMF vs. THF) .

Case Study: DFT-guided optimization of a Pd/XPhos catalyst system improved coupling yields from 65% to 82% by reducing steric hindrance at the Pd center .

Q. What strategies resolve contradictions in regioselectivity during brominated pyrrolidinone synthesis?

Methodological Answer: Conflicting regioselectivity (e.g., para vs. ortho substitution) can arise from competing mechanisms:

- Mechanistic Insight: SNAr favors para substitution in electron-deficient aryl halides, while radical pathways (e.g., Minisci reactions) favor ortho positions. Use ESR spectroscopy to detect radical intermediates .

- Additive Screening: Silver additives (Ag₂CO₃) suppress radical pathways in Pd-catalyzed reactions, enhancing para-selectivity .

- Kinetic vs. Thermodynamic Control: Low-temperature conditions (0–25°C) favor kinetic para-products, while prolonged heating (80°C) shifts to thermodynamic ortho-products .

Data Conflict Example: A study reported 85% para-selectivity using Pd catalysis , while another observed 70% ortho-selectivity under radical conditions . Resolution requires mechanistic validation via trapping experiments or isotopic labeling.

Q. How is X-ray crystallography applied to confirm the solid-state conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous structural confirmation:

- Crystal Growth: Slow evaporation of a saturated acetonitrile solution yields diffraction-quality crystals .

- Key Parameters:

- Unit Cell: Monoclinic P21/n (a = 7.9734 Å, b = 11.0788 Å, c = 15.9456 Å, β = 91.859°) .

- Bond Angles: The C–Br bond length (1.89 Å) and dihedral angle between the pyrrolidinone and phenyl ring (45.2°) indicate steric strain .

- Validation: Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds to identify packing anomalies .

Q. What analytical workflows are used to quantify impurities in this compound?

Methodological Answer:

- HPLC-MS: Reverse-phase C18 columns (5 µm, 250 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradients separate impurities. MS detection (ESI+) identifies brominated byproducts (e.g., dibromo derivatives) .

- ICP-OES: Quantifies residual palladium (<10 ppm) from catalytic reactions .

- Chiral HPLC: Resolves enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) if asymmetric synthesis is attempted .

Q. How are pyrrolidinone derivatives like this compound utilized in medicinal chemistry research?

Methodological Answer:

- Pharmacophore Design: The pyrrolidinone ring serves as a conformationally restricted scaffold for α1-adrenolytic or antiarrhythmic agents. Structure-activity relationship (SAR) studies often modify the bromophenyl group to enhance target binding .

- In Vivo Testing: Derivatives are evaluated for bioavailability using rodent models. For example, intravenously administered analogues showed 40–60% plasma stability after 4 hours .

- Metabolic Profiling: Liver microsome assays identify major metabolites (e.g., hydroxylation at the pyrrolidinone β-position) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.